3-(isopropylsulfonyl)-N-(4-phenylthiazol-2-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

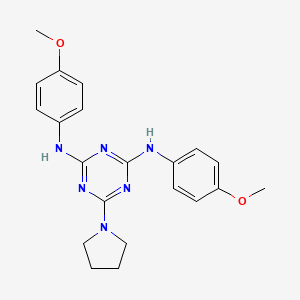

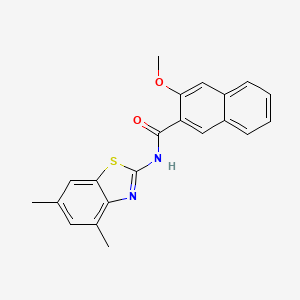

The compound “3-(isopropylsulfonyl)-N-(4-phenylthiazol-2-yl)benzamide” is a complex organic molecule. It contains a benzamide group, a phenylthiazol group, and an isopropylsulfonyl group. These groups are common in many pharmaceuticals and could suggest potential biological activity .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as NMR and MS analysis are typically used to confirm the structure of synthesized compounds .Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. For example, the benzamide group could potentially undergo hydrolysis, and the isopropylsulfonyl group could potentially participate in substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as melting point, boiling point, density, and solubility. These properties can often be predicted based on the structure of the compound .Applications De Recherche Scientifique

Enzyme Inhibition

Sulphonamides, including compounds structurally related to 3-(isopropylsulfonyl)-N-(4-phenylthiazol-2-yl)benzamide, have been synthesized and evaluated for their inhibitory effects on carbonic anhydrase (CA) isoforms hCA I and II. Compounds with substituents on the phenyl ring showed significant inhibitory activity, suggesting potential applications in treating conditions associated with dysregulated CA activity. One derivative, characterized by a 4-fluoro substituent, demonstrated notable efficacy against both hCA I and II, indicating its potential as a lead compound for further development (Bilginer et al., 2019).

Antiviral Activity

A new route for synthesizing benzamide-based 5-aminopyrazoles and their derivatives has been developed, leading to compounds with significant antiviral activities against the H5N1 subtype of the influenza A virus. Among these compounds, certain derivatives exhibited potent antiviral effects, highlighting their potential as treatments for avian influenza. This development underscores the importance of benzamide derivatives in creating new antiviral agents (Hebishy et al., 2020).

Anticancer Evaluation

Metal complexes of 2-hydroxy-N-(4-phenylthiazol-2-yl)benzamide have been synthesized and characterized, with their anticancer activities evaluated against human colon carcinoma cells. The study found that cobalt(II), copper(II), and zinc(II) complexes showed strong antitumor potential, suggesting the use of these compounds as chemotherapeutic agents. The research highlights the therapeutic possibilities of benzamide derivatives in cancer treatment, offering insights into their mechanism of action and potential efficacy (Rizk et al., 2021).

Supramolecular Gelators

N-(thiazol-2-yl)benzamide derivatives have been explored for their gelation behavior, demonstrating the impact of methyl functionality and S⋯O interaction on gel formation. This research provides a foundation for using these compounds in developing new materials with specific physical properties, such as stable gels for various applications (Yadav & Ballabh, 2020).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-(4-phenyl-1,3-thiazol-2-yl)-3-propan-2-ylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O3S2/c1-13(2)26(23,24)16-10-6-9-15(11-16)18(22)21-19-20-17(12-25-19)14-7-4-3-5-8-14/h3-13H,1-2H3,(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTFJPPIYDMDLMJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3-methoxybenzyl)-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2990079.png)

![4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B2990083.png)

![3-[(3,3-Diethoxypropyl)amino]-1,1,1-trifluoro-2-propanol](/img/structure/B2990091.png)

![2-Phenyl-4-(phenylsulfanyl)-6-[(phenylsulfonyl)methyl]pyrimidine](/img/structure/B2990093.png)